molecular formula C7H4BrNS B1528964 4-Bromothieno[3,2-c]pyridine CAS No. 161823-02-5

4-Bromothieno[3,2-c]pyridine

Cat. No. B1528964
M. Wt: 214.08 g/mol
InChI Key: KFLHTKWGSANOOL-UHFFFAOYSA-N
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Description

4-Bromothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H4BrNS and a molecular weight of 214.08 . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of 4-Bromothieno[3,2-c]pyridine is represented by the linear formula C7H4BrNS . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

4-Bromothieno[3,2-c]pyridine is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources .

Scientific Research Applications

1. Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives

  • Application Summary: Thieno[3,2-c]pyridine derivatives are synthesized and studied for their fluorescence properties. These compounds are used in various applications such as organic light emitting diodes, photovoltaics, fluorescence dyes, chemosensors, dyes for polymers and textiles, and labels for malignancies in image-guided surgery .
  • Methods of Application: The synthesis involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, which further undergoes a Suzuki reaction with boronic acids to convert to corresponding 3-arylthieno[3,2-c]pyridine .

2. Synthesis of Thieno[2,3-c]Pyridine Derived GRK2 Inhibitors

  • Application Summary: Thieno[2,3-c]pyridine derivatives are synthesized and studied as potential inhibitors of G protein-coupled receptor kinase 2 (GRK2), a protein kinase involved in cardiovascular diseases and other health conditions .
  • Methods of Application: The synthesis involves the reaction of 4-bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester with substituted boronic acids via a Suzuki coupling .
  • Results: A hit compound bearing the thieno[2,3-c]pyridine moiety showed an IC50 of 582 nM in the GRK2 TR-FRET kinase assay and inhibited only 19 out of a panel of 99 diverse kinases when tested at the dose of 10 µM .

Safety And Hazards

4-Bromothieno[3,2-c]pyridine is labeled with the signal word “Warning” and has hazard statements H302, H315, H320, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLHTKWGSANOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothieno[3,2-c]pyridine

CAS RN

161823-02-5
Record name 4-bromothieno[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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